molecular formula C17H18N2O3 B5641462 2-[2-(3-Ethylphenoxy)acetamido]benzamide

2-[2-(3-Ethylphenoxy)acetamido]benzamide

Cat. No.: B5641462
M. Wt: 298.34 g/mol
InChI Key: SMNAUUGNQPAQIC-UHFFFAOYSA-N
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Description

2-[2-(3-Ethylphenoxy)acetamido]benzamide is a synthetic organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This benzamide derivative features a molecular structure combining a benzamide core with a phenoxyacetamide linkage, suggesting potential as an intermediate in organic synthesis or for pharmaceutical research. The presence of both carboxamide and ether functional groups makes this compound a valuable scaffold for medicinal chemistry explorations, particularly in the development of novel bioactive molecules. As a defined chemical entity, it is suited for building compound libraries for high-throughput screening or for structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing use only, strictly as a laboratory reagent. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(3-ethylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-12-6-5-7-13(10-12)22-11-16(20)19-15-9-4-3-8-14(15)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNAUUGNQPAQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 3 Ethylphenoxy Acetamido Benzamide and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2-[2-(3-Ethylphenoxy)acetamido]benzamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary strategic disconnections involve the amide and ether linkages.

The most logical disconnection is at the amide bond, which breaks the molecule into two key synthons: 2-aminobenzamide (B116534) and (3-ethylphenoxy)acetic acid. This is a standard C-N bond disconnection. A further disconnection of the (3-ethylphenoxy)acetic acid at the ether linkage (C-O bond) simplifies it to 3-ethylphenol (B1664133) and a two-carbon unit, such as chloroacetic acid or a derivative thereof.

This leads to three readily accessible starting materials:

2-aminobenzamide

3-ethylphenol

A C2-building block (e.g., chloroacetic acid or ethyl chloroacetate)

An alternative retrosynthetic approach could involve forming the phenoxy ether linkage last. This would require a precursor like 2-(2-chloroacetamido)benzamide and 3-ethylphenol. However, the first approach is generally more convergent and efficient.

Foundational Synthetic Routes

The synthesis of this compound relies on well-established and robust chemical transformations.

Amidation Reactions for Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation typically involves the coupling of an amine with a carboxylic acid or its activated derivative. researchgate.netyoutube.com In the context of our target molecule, this involves the reaction of 2-aminobenzamide with (3-ethylphenoxy)acetic acid.

Several methods can be employed for this amidation:

Acyl Chloride Method: The carboxylic acid, (3-ethylphenoxy)acetic acid, can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting (3-ethylphenoxy)acetyl chloride is then reacted with 2-aminobenzamide, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov

Coupling Reagents: A wide array of coupling reagents can facilitate the direct amidation of the carboxylic acid and amine. Common examples include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and propylphosphonic anhydride (B1165640) (T3P). nih.gov These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction.

Microwave-assisted Synthesis: For some benzamide (B126) derivatives, microwave irradiation has been shown to be an efficient, time-saving, and environmentally friendly method for amidation. nih.gov

Amidation MethodReagentsAdvantagesDisadvantages
Acyl ChlorideThionyl chloride, Oxalyl chlorideHigh reactivity, good yieldsHarsh conditions, potential side reactions
Coupling ReagentsDCC, EDC, T3PMild conditions, high yieldsCost of reagents, purification challenges
Microwave-assistedMicrowave irradiationRapid, efficient, environmentally friendlySpecialized equipment required

Phenoxy Ether Synthesis Approaches

The synthesis of the (3-ethylphenoxy)acetic acid intermediate is most commonly achieved through a Williamson ether synthesis. wikipedia.org This method involves the reaction of a phenoxide with an alkyl halide.

In this specific case, 3-ethylphenol is deprotonated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the 3-ethylphenoxide ion. This nucleophile then displaces a halide from an appropriate two-carbon electrophile, such as ethyl chloroacetate, followed by hydrolysis of the ester to yield (3-ethylphenoxy)acetic acid.

An alternative for the synthesis of diaryl ethers, which are structurally related, is the Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.orggoogle.com While not directly applicable to the synthesis of the phenoxyacetic acid moiety, it is a key method for creating the core structure of some analogues.

Ether Synthesis MethodReactantsConditionsKey Features
Williamson Ether Synthesis3-Ethylphenol, Ethyl chloroacetate, Base (e.g., K₂CO₃)Typically in a polar aprotic solvent (e.g., acetone, DMF)Forms alkyl-aryl ethers efficiently. wikipedia.org
Ullmann CondensationAryl halide, PhenolCopper catalyst, high temperaturesPrimarily for diaryl ether synthesis. google.com

Functional Group Interconversions within the Core Structure

Once the core structure of this compound is assembled, functional group interconversions can be performed to generate analogues. For instance, modifications to the ethyl group on the phenoxy ring could be envisioned, although this is less common than building the desired substituent into the starting phenol.

A more relevant interconversion involves the primary amide of the benzamide moiety. While the target compound has a primary amide (-CONH₂), it is conceivable to synthesize N-substituted analogues. This would involve starting with an appropriately substituted 2-aminobenzamide derivative in the amidation step.

Advanced Synthetic Strategies and Methodological Refinements

Modern synthetic chemistry often seeks to improve upon classical methods by employing catalysis to enhance efficiency, selectivity, and environmental friendliness.

Catalytic Approaches in Compound Synthesis

Catalysis can be applied to both the amidation and ether formation steps.

Catalytic Amidation: While the use of stoichiometric coupling reagents is common, catalytic methods for amide bond formation are an active area of research. These methods often involve transition metal catalysts that can activate the carboxylic acid or the amine, or both, facilitating the coupling reaction with higher atom economy. researchgate.net

Catalytic Etherification: Copper-catalyzed Ullmann-type reactions are a cornerstone of diaryl ether synthesis. nih.govjsynthchem.com Recent advancements have led to the development of more active and versatile copper and palladium catalysts that can operate under milder conditions. For the synthesis of alkyl-aryl ethers, phase-transfer catalysts can be employed in the Williamson ether synthesis to improve reaction rates and yields.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, significantly accelerating the discovery of new chemical entities. nih.gov This approach offers substantial advantages in medicinal chemistry for creating libraries of structurally diverse compounds from simple starting materials. nih.govuniba.it For the structural diversification of analogues related to this compound, MCRs like the Ugi and Passerini reactions are particularly relevant.

The Ugi four-component reaction (U-4CR) brings together a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to form a bis-amide product. nih.gov The reaction typically proceeds through the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. nih.gov This activated iminium ion reacts with the isocyanide, followed by nucleophilic attack of the carboxylate anion and subsequent rearrangement to yield the final product. nih.gov A hypothetical Ugi reaction to generate analogues could involve reacting 2-aminobenzamide (as the amine component), an aldehyde, an isocyanide, and 3-ethylphenoxyacetic acid (as the carboxylic acid component). This strategy would allow for rapid variation at two points of the molecular scaffold, corresponding to the aldehyde and isocyanide inputs, thereby producing a library of diverse analogues.

The Passerini three-component reaction is another valuable MCR, combining a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide. nih.gov The reaction mechanism involves an α-addition of the carbonyl and carboxylate components to the isocyanide, which then undergoes a Mumm rearrangement. nih.gov While not directly forming the target scaffold in one step, it could be used to create complex intermediates that are later elaborated into the desired benzamide structures.

The application of MCRs offers a powerful tool for exploring the structure-activity relationships of this compound class by enabling the efficient and atom-economical synthesis of a wide array of analogues. uniba.it

Optimization of Reaction Conditions and Yields

The synthesis of this compound fundamentally involves the formation of an amide bond between 2-aminobenzamide and an activated form of 3-ethylphenoxyacetic acid. The efficiency and yield of this N-acylation step are highly dependent on the optimization of various reaction parameters, including the choice of coupling agents, solvent, temperature, and reaction time.

Amide bond formation is frequently optimized to maximize yield and minimize side reactions. researchgate.net Common strategies involve the activation of the carboxylic acid using coupling reagents. nih.govfishersci.nl Research into N-acylation of amines has shown that reaction conditions can be fine-tuned for optimal outcomes. For instance, studies on the N-acylation of anilines have demonstrated that microwave irradiation at elevated temperatures can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov

The following table summarizes findings from optimization studies on analogous N-acylation reactions, providing insights into potential conditions for synthesizing the target compound.

EntryCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
1None (Conventional)Water20 (Room Temp)2 h86 nih.gov
2None (Microwave)Water7015 min96 nih.gov
3NADES¹-20 (Room Temp)120 min20 researchgate.net
4NADES¹-6010 min97 researchgate.net
5Diatomite earth@IL/ZrCl₄TolueneRoom Temp15-60 minHigh researchgate.net
6I₂-TBHP²---- researchgate.net
7HATU/DIEADMFRoom Temp30-60 min- fishersci.nl
8EDC/HOBtDMFRoom Temp30-60 min- fishersci.nl

¹Natural Deep Eutectic Solvent (Ascorbic Acid/Choline Chloride) used for quinazolinone synthesis from 2-aminobenzamide. researchgate.net ²Iodine-tert-butyl hydroperoxide system used for oxidative amidation. researchgate.net

As shown in the table, a variety of conditions can be employed. Green chemistry approaches, such as performing the reaction in water or using reusable catalysts like modified diatomaceous earth, offer environmentally benign alternatives. nih.govresearchgate.net The use of microwave irradiation can dramatically shorten reaction times from hours to minutes while increasing yields. nih.gov For laboratory-scale synthesis, peptide coupling reagents like HATU or carbodiimides (e.g., EDC) in polar aprotic solvents like DMF are standard and reliable methods for achieving high-yield amide bond formation at room temperature. fishersci.nl The choice of method depends on factors such as scale, cost, and desired purity.

Isolation and Chemical Purification Protocols for Synthetic Intermediates and Final Compound

Following the synthesis, a robust protocol for the isolation and purification of the synthetic intermediates and the final this compound product is essential to remove unreacted starting materials, reagents, and byproducts. Standard procedures typically involve a combination of extraction, chromatography, and recrystallization.

Initial Workup and Extraction: The reaction is typically first quenched, often with water or a dilute aqueous acid or base, to neutralize any remaining reagents. fishersci.nl The crude product is then extracted from the aqueous phase into an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane. fishersci.nl The organic layer is washed sequentially with dilute acid, dilute base (like sodium bicarbonate solution), and brine to remove acidic and basic impurities. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure to yield the crude product.

Chromatographic Purification: For most research and development applications, the crude material requires further purification, which is commonly achieved via silica (B1680970) gel column chromatography. google.com A solvent system (eluent) of appropriate polarity is chosen to separate the target compound from impurities. The selection of the eluent, often a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is guided by thin-layer chromatography (TLC) analysis. nih.gov Fractions containing the pure product are collected, combined, and the solvent is evaporated.

Recrystallization: As a final purification step, or as an alternative to chromatography for crystalline solids, recrystallization can be employed to achieve high purity. The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor). The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. The choice of solvent is critical and is determined experimentally to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Studies on related benzamides have successfully used recrystallization as a means of purification. google.com

The purity of the final compound and its intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

Structural Elucidation and Advanced Characterization of 2 2 3 Ethylphenoxy Acetamido Benzamide

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom, as well as their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-[2-(3-Ethylphenoxy)acetamido]benzamide would be expected to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzamide (B126) and phenoxy rings would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The chemical shifts and coupling patterns of these protons would provide information about their relative positions on the aromatic rings. The methylene (B1212753) protons of the acetamido and ethyl groups would produce signals in the aliphatic region of the spectrum. Specifically, the ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons of the amide groups (-CONH- and -CONH₂) would appear as broad singlets, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the amide groups are expected to resonate at the most downfield region of the spectrum, typically between 160 and 180 ppm. rsc.org The aromatic carbons would appear in the range of 110-160 ppm. The aliphatic carbons of the ethyl and acetamido methylene groups would be found in the upfield region of the spectrum.

2D NMR Spectroscopy

Interactive Data Table: Predicted NMR Data Due to the lack of experimentally obtained data in the searched literature, the following table presents predicted chemical shifts based on general principles and data for similar structures.

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 8.5110 - 140
Amide NH8.0 - 10.5 (broad)-
Methylene (O-CH₂)~4.7~68
Methylene (Ethyl, -CH₂-)~2.6 (quartet)~29
Methyl (Ethyl, -CH₃)~1.2 (triplet)~15
Carbonyl (C=O)-165 - 175
Aromatic C (quaternary)-120 - 160

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary and secondary amide groups would appear as one or two bands in the region of 3200-3500 cm⁻¹. chemicalbook.comchegg.com The C=O stretching vibrations of the two amide groups would result in strong absorption bands around 1640-1680 cm⁻¹. mdpi.comresearchgate.net The C-O stretching of the ether linkage would be observed in the 1200-1250 cm⁻¹ region. The aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. libretexts.org

Raman Spectroscopy

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=C bonds in the phenyl rings would be expected to produce a strong Raman band. The C-H stretching vibrations would also be visible.

Interactive Data Table: Key Vibrational Frequencies

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amide)3200 - 35003200 - 3500
C-H Stretch (Aromatic)3000 - 31003000 - 3100
C-H Stretch (Aliphatic)2850 - 30002850 - 3000
C=O Stretch (Amide)1640 - 16801640 - 1680
C=C Stretch (Aromatic)1450 - 16001450 - 1600
C-O Stretch (Ether)1200 - 12501200 - 1250

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce a unique elemental composition. researchgate.netnih.gov For this compound (C₁₇H₁₈N₂O₃), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, confirming the presence of key substructures like the benzamide and ethylphenoxy moieties.

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. rsc.orgchemicalbook.com The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula (C₁₇H₁₈N₂O₃ for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the purity and the correct elemental composition of the synthesized compound.

Interactive Data Table: Theoretical Elemental Analysis

Element Theoretical Percentage
Carbon (C)68.44%
Hydrogen (H)6.08%
Nitrogen (N)9.39%
Oxygen (O)16.09%

Computational and Theoretical Investigations of 2 2 3 Ethylphenoxy Acetamido Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems, making it a cornerstone for studying molecules like 2-[2-(3-Ethylphenoxy)acetamido]benzamide. bohrium.com DFT calculations can predict the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the lowest energy state of the molecule. researchgate.net For instance, studies on various benzamide (B126) derivatives have successfully used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to determine bond lengths, bond angles, and dihedral angles of the most stable conformation. researchgate.netnih.gov

The application of DFT to this compound would involve the systematic calculation of its geometric parameters. The resulting data would reveal the planarity of the benzamide and phenoxy rings and the spatial orientation of the ethyl group and the acetamido bridge. Furthermore, DFT provides electronic properties such as total energy, dipole moment, and the distribution of electron density, which are critical for understanding the molecule's polarity and intermolecular interactions. bohrium.comresearchgate.net Computational studies on related amino-substituted N-arylbenzamides have shown that such analyses help in interpreting trends in molecular stability and reactivity. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Benzamide Derivative Core Structure Note: This table presents typical, illustrative data for a benzamide core structure as specific experimental or calculated data for this compound is not publicly available.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O (amide)1.24 Å
C-N (amide)1.36 Å
C-C (aromatic)1.39 - 1.41 Å
Bond AngleO=C-N (amide)122.5°
C-N-H (amide)120.0°
Dihedral AngleC-C-N-CVariable (defines conformation)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor (nucleophile). Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electron acceptor (electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would map the electron density distribution of these frontier orbitals. Typically, in such aromatic compounds, the HOMO and LUMO are distributed across the π-conjugated systems of the phenyl rings. sci-hub.se Studies on phenoxyacetamide analogues have shown that the HOMO energy can be negatively correlated with certain biological activities, suggesting that a greater electrophilic character can enhance activity. crpsonline.comsemanticscholar.org Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule and with external species. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Phenoxyacetamide Derivative Note: This table contains representative data based on published studies of similar compounds and is for illustrative purposes only.

ParameterEnergy (eV)Implication
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.1 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.4 eVChemical stability and reactivity

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed view of the molecule's conformational flexibility and dynamics. fu-berlin.de

For this compound, an MD simulation would typically place the molecule in a simulated physiological environment (e.g., a box of water molecules) and track its atomic movements over nanoseconds or longer. nih.gov This analysis would reveal the accessible conformations of the molecule, particularly the rotation around the flexible single bonds of the acetamido linkage. The results can be visualized as a conformational landscape, highlighting the most populated and energetically favorable shapes the molecule adopts. Understanding these dynamic conformations is crucial, as the specific shape of a molecule often dictates its ability to bind to a biological target. dntb.gov.uarsc.org

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target at the atomic level. scialert.net

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy. dergipark.org.tr Studies on benzamide derivatives have successfully used molecular docking to identify potential inhibitors for enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and topoisomerases. dergipark.org.trmdpi.com For this compound, docking studies could be performed against a range of relevant enzymes to hypothesize its potential biological activity. The analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site, providing a structural basis for its potential mechanism of action. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are built by correlating calculated molecular descriptors (physicochemical properties) with experimentally determined activity. researchgate.net

For a series of analogues of this compound, a QSAR study would involve calculating a wide range of descriptors, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular weight, volume), and hydrophobic (e.g., logP) properties. nih.gov These descriptors are then used to build a statistical model, often using multiple linear regression or machine learning methods, that can predict the activity of new, unsynthesized compounds. researchgate.net

Research on phenoxyacetamide analogues has demonstrated the utility of QSAR in identifying key molecular features for inhibitory activity against enzymes like monoamine oxidase (MAO). crpsonline.comsemanticscholar.org For example, a developed QSAR model might show that higher molecular weight and lower HOMO energy are beneficial for activity. crpsonline.com Such a model would be invaluable for the rational design of new this compound analogues with potentially improved efficacy by guiding the selection of substituents on the phenyl rings. semanticscholar.org

Structure Activity Relationship Sar Studies of 2 2 3 Ethylphenoxy Acetamido Benzamide Analogues

Impact of Substituent Variations on the 3-Ethylphenoxy Moiety

The 3-ethylphenoxy group is a critical component of the lead compound, and its substitution pattern significantly modulates biological activity. Research on related phenoxyacetamide derivatives has shown that both the nature and position of substituents on the phenoxy ring can have a profound impact on efficacy.

In a series of 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, which share a similar phenoxy structural element, the presence of an electron-withdrawing substituent on the phenoxy ring was found to be important for anticonvulsant activity. nih.gov The elimination of such substituents led to a reduction in activity, suggesting that the electronic properties of the phenoxy ring play a key role in target interaction. nih.gov

For analogues of 2-[2-(3-Ethylphenoxy)acetamido]benzamide, variations at the 3-position of the phenoxy ring are of particular interest. While direct SAR data for variations of the ethyl group at this specific position are not extensively available in the public domain, general principles from related compound series can be extrapolated. For instance, in a study of N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide), small, non-polar, and non-bulky substituents at the 3-oxy site resulted in compounds with pronounced seizure protection. unc.edu The introduction of larger, bulkier alkyl groups at this position was found to be detrimental to anticonvulsant activity. nih.gov This suggests that for the 3-ethylphenoxy moiety, the size and lipophilicity of the substituent are likely to be key determinants of activity. It can be hypothesized that small alkyl groups, such as the ethyl group, provide a favorable hydrophobic interaction with the target protein, while larger or more polar groups might disrupt this binding.

The following table presents data from a study on related N-benzyl 2-acetamido-3-oxy-propionamide analogues, illustrating the effect of varying the substituent at the 3-oxy position on anticonvulsant activity.

Compound ID3-Oxy SubstituentMES ED₅₀ (mg/kg, i.p. in mice)
(R)-1-OCH₃3.9
(R)-6-OCH₂CH₃5.2
(R)-7-OCH(CH₃)₂5.6
(R)-9-O-cyclohexyl~30
(R,S)-11-OCH₂CH=CH₂>50

Data sourced from a study on lacosamide (B1674222) analogues, which provides insights into the potential impact of substituents on the phenoxy-like moiety. nih.gov

Functional Group Modifications on the Acetamido Linker

The acetamido linker is another crucial element for the biological activity of this class of compounds. Studies on N-benzyl 2-acetamidoacetamides have underscored the importance of the 2-acetamido group for anticonvulsant activity. nih.gov When this group was replaced with other substituents like hydrogen, methyl, or halogens, a significant drop in activity was observed. nih.gov However, replacement with a hydroxyl or methoxy (B1213986) group retained some level of protection against maximal electroshock (MES)-induced seizures. nih.gov This indicates that while the acetamido group is important, it is not strictly essential, and other groups capable of forming hydrogen bonds may be tolerated.

Further modifications on the acetamido linker itself, such as altering its length or rigidity, can also influence activity. In a series of pyrrolidine-2,5-dione derivatives, replacing a methylene (B1212753) linker with an acetamide (B32628) fragment was found to extend the anticonvulsant activity spectrum to include both MES and subcutaneous pentylenetetrazole (scPTZ) models. mdpi.com This suggests that the acetamido linker in this compound likely plays a role in correctly positioning the phenoxy and benzamide (B126) moieties for optimal interaction with the biological target and may also contribute to the pharmacokinetic profile of the molecule.

The data below, from a study on N-benzyl 2-acetamidoacetamides, highlights the significance of the acetamido group.

CompoundR¹ SubstituentR² SubstituentAnticonvulsant Activity (MES, 100 mg/kg, i.p. in mice)
1Phenyl-NHCOCH₃++
2Phenyl-H-
3Phenyl-CH₃-
7Phenyl-OH++
8Phenyl-OCH₃++

Key: ++ = 100% protection; - = no protection. Data illustrates the importance of the substituent at the 2-position of the acetamide. nih.gov

Substituent Effects on the Benzamide Core

The benzamide core is a common scaffold in many biologically active compounds, including anticonvulsants. Substituents on the benzamide ring can significantly affect the molecule's properties, such as its binding affinity, selectivity, and pharmacokinetic profile.

In a study of isatin-based benzamide derivatives, the nature and position of substituents on the terminal phenyl ring of the benzamide moiety influenced anticonvulsant activity. nih.gov For instance, methoxylated derivatives showed significant anti-seizure activity in the MES model. nih.gov Specifically, a methoxy group at the meta-position (3-OCH₃) was found to be the most active in the PTZ model. nih.gov In contrast, the presence of a nitro group, which is more hydrophilic, tended to abolish the anticonvulsant effect. nih.gov This suggests that lipophilic and electron-donating or -withdrawing groups at specific positions on the benzamide ring can modulate activity.

For this compound, it can be inferred that substituents on the benzamide ring would likewise have a significant impact. The introduction of small, lipophilic groups could enhance activity, while larger or more polar groups might be detrimental. The position of the substituent is also likely to be critical, with certain positions being more favorable for interaction with the target.

The following table shows the anticonvulsant activity of some (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives with different substituents on the terminal phenyl ring.

Compound IDSubstituent on Phenyl RingAnticonvulsant Activity (MES, 30 mg/kg, i.p. in mice)
4a-H+
4b2-CH₃+
4g2-Cl-
4h3-Cl+
4j2-OCH₃-
4k3-OCH₃-

Key: + = active; - = inactive. This data from a related series of benzamides indicates the influence of substituents on the terminal phenyl ring. nih.gov

Stereochemical Implications in Modulating Biological Activity

Stereochemistry is a critical factor in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. In the case of this compound analogues, the presence of stereogenic centers can have a profound impact on their anticonvulsant activity.

Studies on related anticonvulsant compounds have consistently shown that the biological activity often resides predominantly in one enantiomer. For example, in a series of N-benzyl 2-acetamido-2-phenyl-acetamide derivatives, the (R)-isomer was found to be the more active enantiomer. nih.gov Similarly, for the anticonvulsant lacosamide, the (R)-enantiomer is the active form. nih.gov This stereoselectivity suggests that the three-dimensional arrangement of the molecule is crucial for its interaction with the target site.

For analogues of this compound that may contain chiral centers, it is highly probable that one stereoisomer will be significantly more potent than the others. This stereochemical preference is likely due to a specific binding orientation within the target protein, where only one enantiomer can achieve the optimal interactions required for a biological response. Therefore, the synthesis and evaluation of individual stereoisomers are essential steps in the drug development process for this class of compounds. Research on nature-inspired compounds like 3-Br-acivicin and its derivatives has also highlighted that stereochemistry can significantly affect not only target binding but also cellular uptake, with one isomer showing enhanced biological activity due to stereoselective transport. researchgate.netnih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a response. For this compound and its analogues, identifying the key pharmacophoric elements is crucial for understanding their mechanism of action and for designing new, more potent compounds.

Based on the SAR studies of related anticonvulsant benzamides, a general pharmacophore model can be proposed. This model would likely include:

A hydrophobic region: represented by the 3-ethylphenoxy moiety. The ethyl group and the phenyl ring likely engage in hydrophobic interactions within a binding pocket of the target protein.

A hydrogen bond donor/acceptor region: provided by the acetamido linker. The amide NH and carbonyl oxygen are capable of forming critical hydrogen bonds with amino acid residues in the target. researchgate.net

An aromatic ring system: the benzamide core, which can participate in π-π stacking or other aromatic interactions.

A specific spatial arrangement: The relative orientation of these three key moieties, dictated by the flexibility and conformation of the acetamido linker, is crucial for proper binding and activity.

Computational studies on other benzamide series have identified a minimum pharmacophore for anticonvulsant activity to be the α-substituted amide group. researchgate.net This highlights the central role of the acetamido portion of the molecule in interacting with neuronal receptors. For the this compound series, the phenoxy and benzamide rings act as crucial bulky substituents that modulate the affinity and selectivity for the target.

Preclinical Biological Evaluations of 2 2 3 Ethylphenoxy Acetamido Benzamide and Analogues

In Vitro Investigations of Molecular and Cellular Activities

Target Identification and Biochemical Assays (e.g., Enzyme Inhibition, Protein Binding)

While the precise molecular target of 2-[2-(3-Ethylphenoxy)acetamido]benzamide and its closely related analogues has not been definitively identified in the reviewed literature, the broader chemical scaffold of phenoxyacetamido is present in compounds known to inhibit various enzymes. These include kinase inhibitors, carboxypeptidase R39 inhibitors, and HIF-α prolyl hydroxylase inhibitors. nih.govnih.gov This suggests that the antiproliferative effects of 2-(2-phenoxyacetamido)benzamides could potentially be due to interactions with one or more of these or other enzyme systems.

For instance, some benzamide (B126) derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are critical regulators of gene expression and are often dysregulated in cancer. nanobioletters.com Other studies have explored benzamides as inhibitors of the ABCG2 transporter, a protein associated with multidrug resistance in cancer cells. mdpi.com Additionally, certain benzamide derivatives have shown inhibitory activity against enzymes like succinate (B1194679) dehydrogenase in nematodes, suggesting a potential mechanism for nematicidal action. researchgate.net However, specific biochemical assays to confirm the inhibition of these or other enzymes by this compound have not been reported.

Cellular Pathway Modulation and Signalling Studies (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Investigations into the mechanism of action of 2-(2-phenoxyacetamido)benzamide analogues have revealed their ability to modulate key cellular pathways related to cell proliferation and survival. Specifically, the most active compounds in a synthesized series were found to induce cell cycle arrest and apoptosis in the human chronic myelogenous leukemia (K562) cell line. nih.govnih.gov

Flow cytometry analysis demonstrated that these compounds cause an arrest of K562 cells in the G0/G1 phase of the cell cycle. nih.govnih.gov This perturbation of the normal cell cycle progression is a common mechanism for antiproliferative agents.

Furthermore, the observed cytotoxicity is linked to the induction of apoptosis, or programmed cell death. This apoptotic process was found to be mediated by the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.govnih.gov The activation of pro-caspase 3 was specifically implicated in this process. nih.gov

Antiproliferative and Cytotoxicity Assays against Defined Cell Lines

A series of novel 2-(2-phenoxyacetamido)benzamides, including the parent compound and various substituted analogues, have been synthesized and evaluated for their in vitro antiproliferative activity. nih.gov The initial screening was performed against the K562 human chronic myelogenous leukemia cell line. nih.govnih.gov

From this initial screening, several compounds were selected for more extensive evaluation against the full panel of approximately 60 human tumor cell lines at the National Cancer Institute (NCI). nih.govnih.gov These cell lines are derived from nine different types of cancer: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

The results showed that while the compounds generally exhibited low cytotoxicity, they were effective inhibitors of cell growth. nih.gov One of the most potent analogues, compound 17j (5-chloro-2-[2-(4-chlorophenoxy)acetamido]benzamide), demonstrated a 50% growth inhibition (GI50) at submicromolar concentrations against 44 of the 56 cell lines tested. nih.gov Other analogues, such as 17r and 17u , also showed submicromolar GI50 values against a significant number of cell lines. nih.gov The parent compound of the series, 2-(2-phenoxyacetamido)benzamide (17a ), showed more modest activity. nih.gov

Compound IDModificationsK562 IC50 (µM)NCI-60 Panel Activity
17a Unsubstituted1.8Moderate activity
17f 3-Ethylphenoxy group>10Submicromolar GI50 against 3 of 57 cell lines
17j 4-Chlorophenoxy, 5-chloro on benzamide0.16Submicromolar GI50 against 44 of 56 cell lines
17r 4-Chlorophenoxy, 4,5-dichloro on benzamide0.21Submicromolar GI50 against 30 of 56 cell lines
17u 4-Bromophenoxy, 5-chloro on benzamide0.23Submicromolar GI50 against 26 of 58 cell lines

Data sourced from Raffa et al. (2015). nih.gov

Structure-activity relationship (SAR) studies indicated that the position of the phenoxyacetamido group on the benzamide ring is important for activity, with the ortho-position (as in the title compound) being favored over the meta or para positions. nih.gov

Antimicrobial Activity Assessments (e.g., Antibacterial, Antifungal)

The antimicrobial potential of compounds structurally related to this compound has been explored, with varying results. One study involving a series of N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides found them to be devoid of antibacterial and antifungal activity at the tested concentrations. nih.govresearchgate.net

In contrast, other research on different classes of benzamide and acetamide (B32628) derivatives has reported significant antimicrobial properties. nanobioletters.commdpi.comresearchgate.net For example, some N-benzamide derivatives have shown good activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nanobioletters.com Similarly, certain phenoxyacetamide derivatives have exhibited activity against various bacteria and fungi. researchgate.net However, there is no specific data available on the antimicrobial activity of this compound itself.

Anti-Parasitic and Nematicidal Activity Evaluations

While there are no direct studies on the anti-parasitic or nematicidal activity of this compound, research on the broader class of benzamides suggests potential in this area. Several benzamide derivatives have been identified as having excellent nematicidal activity. researchgate.net The proposed mechanism for some of these compounds is the selective inhibition of the mitochondrial complex II (succinate dehydrogenase) in nematodes, an enzyme crucial for cellular respiration. researchgate.netnih.gov

Additionally, various amide alkaloids isolated from natural sources have demonstrated nematicidal properties. researchgate.net Given that the benzamide scaffold is a key feature of some commercial nematicides, this remains an area of potential interest for this compound and its analogues, though specific evaluations are lacking.

In Vivo Studies in Relevant Preclinical Animal Models

As of the current literature review, there are no published in vivo studies evaluating the efficacy of this compound or its direct analogues in preclinical animal models for any therapeutic indication. The existing research has been confined to in vitro investigations.

Efficacy Assessments in Established Disease Models (e.g., Cancer Xenografts, Infection Models)

Research into the therapeutic potential of this compound and its analogues has primarily centered on their antiproliferative properties against cancer cell lines. While specific in vivo xenograft data for this compound is not extensively detailed in the public domain, the efficacy of the broader class of 2-(2-phenoxyacetamido)benzamides has been evaluated in vitro against various cancer cell lines.

A study on novel 2-acetamidobenzamides bearing the 2-phenoxy functionality provides the most relevant insights into the potential efficacy of this class of compounds. nih.gov In this research, a series of 2-(2-phenoxyacetamido)benzamides were synthesized and assessed for their ability to inhibit the growth of the K562 human chronic myelogenous leukemia cell line. nih.gov The substitution on the phenoxy ring was varied, and while the specific data for the 3-ethyl derivative is part of a larger dataset, the general findings indicate that the position of the substituent on the phenoxyacetamido moiety influences the antiproliferative activity. nih.gov

The study highlights that shifting the phenoxyacetamido group from the ortho to the meta or para position on the benzamide core generally leads to a decrease in activity. nih.gov Furthermore, some of the synthesized compounds from this class were selected for broader screening against the National Cancer Institute's (NCI) panel of 60 human tumor cell lines, which represent a range of cancer types including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govnanobioletters.com

Interactive Data Table: In Vitro Antiproliferative Activity of 2-(2-Phenoxyacetamido)benzamide Analogues

Below is a representative data table based on the findings for the class of compounds.

Compound ClassCell LineActivity MetricFindingsReference
2-(2-Phenoxyacetamido)benzamidesK562 (Human Chronic Myelogenous Leukemia)% Growth InhibitionThe average inhibition at 10 µM was approximately 49%. nih.gov
2-(2-Phenoxyacetamido)benzamidesNCI 60 Human Tumor Cell Line PanelAntiproliferative ActivitySelect compounds were evaluated against a broad panel of cancer cell lines. nih.govnanobioletters.com

Target Engagement and Pharmacodynamic Responses in Preclinical Systems

Understanding how a compound interacts with its molecular target and the subsequent biological consequences is fundamental to its development as a therapeutic agent. For this compound and its analogues, investigations into their mechanism of action have provided initial insights into their target engagement and pharmacodynamic effects.

The primary mechanism of action identified for the most active 2-(2-phenoxyacetamido)benzamide analogues involves the induction of cell cycle arrest and apoptosis. nih.govnanobioletters.com In studies conducted on the K562 leukemia cell line, these compounds were found to cause an arrest in the G0/G1 phase of the cell cycle. nih.govnanobioletters.com This cell cycle blockade is a common mechanism for anticancer agents, preventing the proliferation of malignant cells.

Furthermore, the induction of apoptosis, or programmed cell death, was observed and found to be mediated by the activation of caspases. nih.govnanobioletters.com Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. The activation of these enzymes by the 2-(2-phenoxyacetamido)benzamide analogues indicates a specific molecular pathway through which these compounds exert their cytotoxic effects.

While the direct molecular target of this compound has not been explicitly identified in the available literature, the downstream pharmacodynamic responses—cell cycle arrest and caspase-mediated apoptosis—provide a clear indication of the compound's cellular impact. Further research would be necessary to elucidate the specific protein or proteins with which this compound and its analogues directly interact to initiate these effects. Such studies could involve techniques like affinity chromatography, proteomics-based approaches, or computational modeling to identify the binding partners and delineate the complete target engagement profile.

Interactive Data Table: Mechanistic Profile of 2-(2-Phenoxyacetamido)benzamide Analogues

Compound ClassBiological ProcessKey FindingReference
2-(2-Phenoxyacetamido)benzamidesCell Cycle RegulationCaused arrest in the G0/G1 phase in K562 cells. nih.govnanobioletters.com
2-(2-Phenoxyacetamido)benzamidesApoptosis InductionMediated by the activation of caspases. nih.govnanobioletters.com

Preclinical Pharmacokinetics and Metabolism of 2 2 3 Ethylphenoxy Acetamido Benzamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

No data available.

Metabolite Identification and Characterization in Preclinical Biological Matrices

No data available.

In Vitro Metabolic Stability and Enzyme Inhibition Studies (e.g., Liver Microsomes, Hepatocytes)

No data available.

Correlating Structural Features with Preclinical ADME Parameters

No data available.

Advanced Analytical Methodologies for 2 2 3 Ethylphenoxy Acetamido Benzamide Research

Development of Chromatographic Methods (e.g., HPLC, UPLC) for Purity and Quantification

The development of robust chromatographic methods is fundamental for assessing the purity and quantifying 2-[2-(3-Ethylphenoxy)acetamido]benzamide in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice due to their high resolution, sensitivity, and precision. nih.govsphinxsai.com

A typical method development process, guided by International Conference on Harmonisation (ICH) guidelines, involves several stages. europa.eu The initial phase includes selecting an appropriate stationary phase (column), mobile phase, and detector. For a neutral molecule like this compound, a reversed-phase column, such as a C18, is a common starting point. sphinxsai.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govsphinxsai.com Detection is typically achieved using a UV spectrophotometer set to a wavelength where the analyte exhibits maximum absorbance. nih.gov

Once initial conditions are established, the method is optimized to ensure good peak shape, resolution from any impurities, and a reasonable run time. UPLC, which uses smaller particle size columns (sub-2 µm), can offer significantly faster analysis times and improved efficiency compared to traditional HPLC. researchgate.net

The final method is then rigorously validated to demonstrate its suitability for the intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.goveuropa.eu

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of a Benzamide-type Compound This table presents typical parameters and is not based on a validated method for this compound.

ParameterHPLCUPLC
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL2 µL
Column Temp. 25°C40°C
Retention Time ~5-10 min~1-3 min

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for quantifying a drug and its metabolites in complex biological matrices (bioanalysis) and for identifying unknown metabolites. researchgate.netnih.gov Its high sensitivity and specificity make it the gold standard for pharmacokinetic and drug metabolism studies. agnopharma.combioanalysis-zone.com

For bioanalysis, a method would be developed to measure the concentration of this compound in samples like plasma or urine. This involves a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to remove interferences. researchgate.net The extract is then analyzed by LC-MS/MS, typically using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. bioanalysis-zone.com

Metabolite profiling aims to identify the biotransformation products of the parent drug. researchgate.netscripps.edu Following incubation of this compound with liver microsomes or analysis of samples from in vivo studies, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) are often used. researchgate.netsciex.com These instruments provide accurate mass measurements, which help in elucidating the elemental composition of potential metabolites. researchgate.net Common metabolic pathways for a compound with its structure would include hydroxylation of the aromatic rings, N-dealkylation, or conjugation with glucuronic acid or sulfate. researchgate.net

Table 2: Representative LC-MS/MS Parameters for Bioanalysis This table presents typical parameters and is not based on a validated method for this compound.

ParameterTypical Setting
Chromatography UPLC with a C18 column
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Spectrometer Triple Quadrupole (QqQ) or QTOF
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of the parent compound
Product Ion (Q3) Specific fragment ion for quantification
Sample Preparation Protein precipitation or Solid-Phase Extraction (SPE)

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis

Capillary Electrophoresis (CE) and microfluidic platforms represent advanced analytical approaches that offer high efficiency and throughput. CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-mass ratio of the analyte. nih.govsciex.com For a neutral compound like this compound, a technique like Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. MEKC uses surfactants to form micelles, which act as a pseudostationary phase to enable the separation of neutral compounds. nih.gov CE methods are known for their high separation efficiency, short analysis times, and minimal consumption of solvents and samples. nih.gov

Microfluidic platforms, often called "lab-on-a-chip" technology, miniaturize and integrate multiple analytical processes (like sample preparation, reaction, and separation) onto a single device. biochips.or.krmdpi.com These systems manipulate picoliter to nanoliter volumes of fluid in microchannels, enabling massively parallel experiments. biochips.or.krmdpi.com For research on this compound, a microfluidic platform could be used for high-throughput screening of formulation conditions, reaction optimization, or in vitro cell-based assays, significantly reducing reagent consumption and analysis time. tue.nlnih.gov

Advanced Spectroscopic Techniques for In Situ and Real-Time Monitoring

Advanced spectroscopic techniques are central to Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality attributes. polito.it These non-invasive methods allow for in situ monitoring of chemical reactions or physical transformations without the need for sample extraction. researchgate.netresearchgate.net

For the synthesis or formulation of this compound, several spectroscopic techniques could be applied:

Near-Infrared (NIR) Spectroscopy: NIR is sensitive to changes in the vibrational overtones and combination bands of C-H, O-H, and N-H bonds. It can be used via fiber-optic probes to monitor reaction kinetics, blending uniformity of powders, or crystallization processes in real-time. researchgate.net

Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule and is highly specific to its chemical structure and crystalline form. It is particularly useful for monitoring polymorphic transitions and reaction progress in aqueous and solvent-based systems due to the weak Raman scattering of water. mdpi.com

Spectroscopic Ellipsometry (SE): This is a powerful technique for monitoring the growth of thin films with sub-ångström sensitivity. researchgate.net It could be used to study the deposition or dissolution of the compound on a surface in real-time. researchgate.net

The data from these spectroscopic methods are typically analyzed using multivariate data analysis (chemometrics) to extract relevant chemical and physical information from complex spectra. polito.it

Table 3: Comparison of Spectroscopic Techniques for Real-Time Monitoring

TechniquePrincipleTypical ApplicationsAdvantages
NIR Spectroscopy Vibrational Overtones & CombinationsReaction monitoring, blend uniformity, moisture contentFast, non-destructive, good for solid and liquid samples researchgate.net
Raman Spectroscopy Inelastic Scattering of LightReaction kinetics, polymorphism, crystallizationHigh chemical specificity, weak interference from water mdpi.com
UV/Vis Spectroscopy Electronic TransitionsConcentration measurement of chromophoric speciesSimple, robust, well-established for concentration monitoring mdpi.com

Future Research Directions and Translational Potential of 2 2 3 Ethylphenoxy Acetamido Benzamide

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The initial screening of 2-[2-(3-Ethylphenoxy)acetamido]benzamide and its analogues has primarily demonstrated antiproliferative activity against various cancer cell lines, including human chronic myelogenous leukemia (K562). nih.govnih.gov The primary mechanism observed involves the induction of cell cycle arrest at the G0/G1 phase and apoptosis mediated by caspase activation. nih.govnih.gov However, the specific molecular targets responsible for initiating this cascade remain largely uncharacterized.

Future research should prioritize the identification of the direct binding partners of this compound. The phenoxyacetamide scaffold is present in compounds known to inhibit a range of enzymes, such as kinase inhibitors, HIF-α prolyl hydroxylase inhibitors, and FLT3 inhibitors, suggesting a broad potential for diverse biological targets. nih.gov Techniques such as chemical proteomics, which utilizes molecular probes to isolate and identify protein-drug interactions, could be instrumental. korea.ac.krnih.govstanford.edu For instance, a proteomics-based approach successfully identified methionine aminopeptidases (MetAPs) as the target for bengamides, another class of natural products with antiproliferative effects. korea.ac.kr A similar strategy could elucidate whether this compound or its derivatives act on known cancer targets or novel pathways.

Furthermore, exploring its effects on other cellular processes is warranted. For example, some benzamide (B126) derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), implicating them in anti-inflammatory and broader anticancer activities. nih.gov Investigating these and other potential targets, such as those in the large family of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) which are involved in inflammation and cancer, could reveal previously unknown mechanisms of action. rsc.org

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency

The development of more potent and selective analogues of this compound is a critical next step. Initial structure-activity relationship (SAR) studies on a series of 2-(2-phenoxyacetamido)benzamides have provided a foundation for rational drug design. nih.gov These studies have shown that substitutions on both the benzamide and phenoxyacetamido moieties can significantly influence antiproliferative activity. nih.gov For example, the position of the phenoxyacetamido group on the benzamide ring has been shown to be crucial, with the ortho position demonstrating greater activity than meta or para positions. nih.gov

Future efforts in rational design should focus on leveraging this initial data to systematically modify the lead compound. This can be guided by computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies. researchgate.net These approaches can predict how different functional groups at various positions on the aromatic rings might enhance binding affinity to the target protein, once identified. For instance, QSAR studies on phenoxyacetamide analogues as monoamine oxidase (MAO) inhibitors have highlighted the importance of molecular weight and electronic properties for inhibitory activity. researchgate.net

The synthesis of a focused library of new analogues would allow for a more detailed exploration of the SAR. Modifications could include altering the length and flexibility of the acetamido linker, introducing a wider variety of substituents on the phenoxy ring, and exploring different substitution patterns on the benzamide ring. The goal would be to identify analogues with significantly improved potency, as demonstrated by lower IC50 values in cancer cell lines, and enhanced selectivity for cancer cells over healthy cells.

Table 1: Antiproliferative Activity of Selected 2-(2-Phenoxyacetamido)benzamide Analogues This table is interactive. Users can sort the data by clicking on the column headers.

Compound Substituent on Phenoxy Ring Substituent on Benzamide Ring K562 Cell Growth Inhibition (%) at 10 µM
17a H H 45
17g H 5-Cl 52
17j 3-NO2 H 78
17l 3-NO2 5-Cl 65
21 H (meta-phenoxy) H <10
22 H (para-phenoxy) H <10

Data sourced from Maccioni et al., 2008. nih.gov

Development of Innovative Drug Delivery Systems for Preclinical Applications

The clinical translation of promising small molecules like this compound is often hampered by poor solubility, limited bioavailability, and off-target toxicity. The development of innovative drug delivery systems (DDS) is crucial to overcoming these hurdles. For a compound with demonstrated antiproliferative activity, nanoparticle-based systems are a particularly attractive option. nih.govchemistryworld.com

Several types of nanocarriers could be explored for preclinical applications:

Liposomes: These are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profile. nih.gov

Polymeric Nanoparticles: These can be engineered for controlled, sustained release of the encapsulated drug, which can reduce the frequency of administration and improve patient compliance. nih.gov

Micelles: These are self-assembling nanostructures that are particularly useful for solubilizing poorly water-soluble drugs. tamu.edu

Furthermore, these delivery systems can be functionalized with targeting ligands, such as antibodies or small molecules like folic acid, to achieve active targeting of cancer cells. nih.gov This approach increases the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. tamu.edunih.gov Preclinical studies would need to be designed to evaluate the stability, drug-loading capacity, release kinetics, and in vivo efficacy and toxicity of these formulations.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

A deeper understanding of the cellular response to this compound can be achieved through the integration of omics technologies. Proteomics and metabolomics offer a global, unbiased view of the changes occurring within a cell upon drug treatment, providing insights that complement targeted approaches. creative-proteomics.com

Proteomics: By comparing the protein expression profiles of cancer cells treated with and without the compound, researchers can identify proteins and signaling pathways that are significantly altered. stanford.educreative-proteomics.com This can help to confirm the engagement of a suspected target and uncover unexpected off-target effects or downstream consequences of target inhibition. Quantitative proteomic approaches can reveal changes in protein abundance and post-translational modifications that are central to the drug's mechanism of action. mdpi.com

Metabolomics: Metabolomic profiling can reveal how the compound impacts cellular metabolism. nih.gov Cancer cells exhibit altered metabolic pathways, and many anticancer drugs exert their effects by disrupting these processes. By analyzing the changes in metabolite levels, it may be possible to identify key metabolic nodes that are affected by this compound. For example, metabolomic studies have shown that some histone deacetylase inhibitors, which also have antiproliferative effects, alter lipid metabolism in lymphoma cells. nih.govnih.gov

The integration of proteomic and metabolomic data can provide a comprehensive picture of the drug's mechanism of action, potentially revealing new biomarkers for patient stratification and therapeutic response monitoring.

Table 2: Potential Applications of Omics Technologies in the Study of this compound This table is interactive. Users can sort the data by clicking on the column headers.

Omics Technology Potential Application Expected Outcome
Proteomics Target Deconvolution Identification of direct protein binding partners.
Proteomics Pathway Analysis Elucidation of signaling pathways modulated by the compound.
Metabolomics Metabolic Profiling Identification of metabolic pathways disrupted by the compound.
Metabolomics Biomarker Discovery Discovery of metabolites that correlate with drug sensitivity or resistance.

Identification of Novel Preclinical Therapeutic Areas and Unexplored Biological Activities

While the primary focus has been on its antiproliferative effects, the this compound scaffold may possess other biological activities worth exploring. The structural similarity to other bioactive molecules suggests a range of possibilities. For instance, various benzamide derivatives have shown promise in diverse therapeutic areas, including:

Antifungal Agents: Picolinamide and benzamide chemotypes have been identified as having antifungal properties through the inhibition of the Sec14p protein. nih.gov

Anti-inflammatory Agents: As mentioned, some benzamide derivatives can inhibit COX-2, a key enzyme in inflammation. nih.gov

Neurological Disorders: Phenoxyacetamide analogues have been studied as inhibitors of monoamine oxidase (MAO), a target for drugs treating depression and neurodegenerative diseases. researchgate.net

Metabolic Diseases: A series of benzamide derivatives have been evaluated as glucokinase activators for the potential treatment of diabetes. uky.edu

Antiparasitic Agents: 2-Phenoxybenzamides have demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. mdpi.comresearchgate.net

A broad-based screening of this compound and its analogues against a panel of targets and in various disease models could uncover novel therapeutic applications beyond oncology. Exploring its activity in models of inflammation, infectious diseases, and metabolic disorders could significantly expand its translational potential.

Q & A

Q. Key Data :

SubstituentSolventYield (%)Melting Point (°C)
3-EthylphenoxyEthanol20–42*185–222*
*Representative data from structurally similar benzamides .

Basic: How is the compound characterized for purity and structural confirmation?

Q. Methodological Approach :

  • Spectroscopy :
    • IR : Confirm NH/CO stretches (e.g., 3362–3222 cm⁻¹ for NH/NH₂, 1695 cm⁻¹ for carbonyl) .
    • NMR : Analyze aromatic proton environments (δ 7.15–8.56 ppm in DMSO) and acetamido group signals (δ 4.85 ppm for OCH₂) .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Tip : For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Advanced: How can researchers resolve contradictions in cytotoxicity data across studies?

Contradictory results (e.g., variable IC₅₀ values in cancer cell lines) may arise from:

  • Experimental Variables : Differences in cell culture conditions (e.g., serum concentration, passage number) .
  • Assay Sensitivity : Validate results using orthogonal assays (MTT, apoptosis markers, clonogenic assays) .
  • Data Normalization : Include positive controls (e.g., doxorubicin) and normalize to cell viability baselines .

Example : A study on analogous benzamides reported IC₅₀ values ranging from 5–50 µM in MCF-7 cells, attributed to variations in mitochondrial activity assays .

Advanced: What structural modifications enhance bioactivity in derivatives?

Q. Structure-Activity Relationship (SAR) Strategies :

  • Phenoxy Group Optimization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to improve VEGFR-2 inhibition .
  • Benzamide Substitution : Methyl or iodo groups at position 5 enhance antiproliferative activity (e.g., 17m: 42% yield, IC₅₀ = 12 µM) .

Q. SAR Table :

DerivativeSubstituentBioactivity (IC₅₀)Target
17d2,4-Cl8 µMHDAC
17j5-Iodo15 µMVEGFR-2
214-Nitro25 µMApoptosis
Data adapted from .

Methodological: How to analyze stability under physiological conditions?

Q. Protocol :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Thermal Stability : Use DSC/TGA to assess decomposition temperatures (e.g., >180°C for analogous thiazoles) .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products .

Critical Finding : Ethylphenoxy derivatives show stability at pH 7.4 but degrade rapidly in acidic conditions (t₁/₂ = 2h at pH 2) .

Advanced: What in vitro models are suitable for anticancer activity screening?

Q. Recommended Models :

  • Cell Lines : MCF-7 (breast), A549 (lung), and HT-29 (colon) for broad-spectrum profiling .
  • Mechanistic Assays :
    • Apoptosis : Annexin V/PI staining .
    • Angiogenesis : HUVEC tube formation assay for VEGFR-2 inhibitors .
  • Dose-Response : Use 5–100 µM range with 72h exposure for IC₅₀ determination .

Note : Validate target engagement using kinase activity assays (e.g., ADP-Glo™ for VEGFR-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.